![molecular formula C21H23NO5S B195318 3-Demethylthiocolchicine CAS No. 87424-25-7](/img/structure/B195318.png)
3-Demethylthiocolchicine
Overview
Description
3-Demethylthiocolchicine, also known as 3-O-demethylthiocolchicine, is a degradation product of the spasmolytic agent thiocolchicoside . It is formed from thiocolchicoside under acidic and basic conditions . The formal name is N-[(7S)-5,6,7,9-tetrahydro-3-hydroxy-1,2-dimethoxy-10-(methylthio)-9-oxobenzo[a]heptalen-7-yl]-acetamide .
Synthesis Analysis
The synthesis of 3-Demethylthiocolchicine involves regioselective demethylation reactions of colchicine and thiocolchicine . A series of mono- and double-modified colchicine analogs were synthesized based on 1 and 3 .Molecular Structure Analysis
The molecular formula of 3-Demethylthiocolchicine is C21H23NO5S . The SMILES representation is COC1=C(OC)C(O)=CC2=C1C(C(C@HNC©=O)=C3)=CC=C(SC)C3=O . The InChI code is InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 .The substitutions of H-donor and H-acceptor sites at C1 in thiocolchicine position provide an efficient control of the hydration affinity and solubility .
Scientific Research Applications
Antiproliferative Activity
3-Demethylthiocolchicine has been identified as a potent anticancer agent due to its strong antiproliferative activity . It has been used in the synthesis of a series of 12 colchicine derivatives, which have shown attractive biological profiles .
Antimitotic Activity
3-Demethylthiocolchicine exhibits antimitotic effects similar to those of colchicine . It binds to tubulin in cancer cells, leading to the inhibition of microtubule polymerization and mitosis arrest .
Anti-inflammatory Activity
This compound has shown anti-inflammatory activity, which makes it a potential therapeutic agent for diseases characterized by inflammation .
4. Treatment of Familial Mediterranean Fever (FMF) 3-Demethylthiocolchicine carries the potential to replace colchicine as standard therapy for FMF . This is due to its similar tubulin binding and anti-inflammatory activity, but with a higher tolerance in different experimental animals .
Blockage of Amyloid Synthesis
3-Demethylthiocolchicine has been found as effective as colchicine in blocking amyloidogenesis . This makes it a potential therapeutic agent for diseases characterized by the formation of amyloid plaques, such as Alzheimer’s disease .
Lower Toxicity
Compared to colchicine, 3-Demethylthiocolchicine is more stable, exhibits lower toxicity, and has a higher binding affinity to tubulin . This makes it a safer alternative for therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 3-Demethylthiocolchicine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
3-Demethylthiocolchicine interacts with tubulin in a similar way to colchicine . It binds to a single site on the β-subunit of the tubulin heterodimer . This binding inhibits tubulin assembly and suppresses microtubule dynamics . The compound also shows anti-inflammatory activity and antimitotic effect .
Biochemical Pathways
The binding of 3-Demethylthiocolchicine to tubulin disrupts the normal function of microtubules. This disruption affects various cellular processes that rely on microtubules, including cell division and intracellular transport . The compound’s anti-inflammatory activity may also influence various biochemical pathways involved in inflammation .
Pharmacokinetics
The pharmacokinetics of 3-Demethylthiocolchicine have been studied in the context of thiocolchicoside, from which it is a degradation product . After oral administration, the drug is rapidly absorbed from the gastrointestinal tract, with peak levels detected within 1 hour in most subjects . Elimination is rapid, with mean residence time (MRT) values of 5-6 hours .
Result of Action
The molecular and cellular effects of 3-Demethylthiocolchicine’s action include the inhibition of tubulin assembly, suppression of microtubule dynamics, and potential anti-inflammatory effects . These effects can disrupt cell division and intracellular transport, potentially leading to cell death .
Action Environment
These factors include temperature, pH, and the presence of other substances that can interact with the drug
properties
IUPAC Name |
N-[(7S)-3-hydroxy-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKYOHQGXPPVIGD-HNNXBMFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236340 | |
Record name | 3-Demethylthiocolchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Demethylthiocolchicine | |
CAS RN |
87424-25-7 | |
Record name | 3-Demethylthiocolchicine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87424-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Demethylthiocolchicine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087424257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Demethylthiocolchicine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80236340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Demethylthiocolchicine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-DESMETHYLTHIOCOLCHICINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18LC87Z10L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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